2-(3-Acetylphenyl)-4-fluorobenzoic acid
Description
2-(3-Acetylphenyl)-4-fluorobenzoic acid (IUPAC name: 3-(3-Acetylphenyl)-4-fluorobenzoic acid) is a fluorinated aromatic carboxylic acid derivative featuring a 3-acetylphenyl substituent at the 3-position and a fluorine atom at the 4-position of the benzoic acid core. Its molecular formula is C₁₅H₁₁FO₃, with a molecular weight of 273.26 g/mol . The acetyl group enhances lipophilicity, while the fluorine atom influences electronic properties and metabolic stability, making it a candidate for drug development and biochemical studies.
Properties
IUPAC Name |
2-(3-acetylphenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)14-8-12(16)5-6-13(14)15(18)19/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLGYHVGEBRTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689740 | |
| Record name | 3'-Acetyl-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-93-1 | |
| Record name | 3'-Acetyl-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetylphenyl)-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses boronic acid derivatives and aryl halides under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Acetylphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3-Acetylphenyl)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Acetylphenyl)-4-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and fluorine groups can influence the compound’s binding affinity and specificity, affecting its overall efficacy.
Comparison with Similar Compounds
Key Observations :
- Fluorine Position : The 4-fluoro substitution in the benzoic acid core is conserved across analogs, contributing to electron-withdrawing effects that stabilize the carboxylic acid group and modulate pKa .
- Molecular Weight: Derivatives with larger substituents (e.g., acetylaminophenyl) exhibit higher molecular weights, which may impact solubility and bioavailability .
P-glycoprotein (P-gp) Interactions
Compounds with 4-fluorobenzoic acid moieties demonstrate higher P-gp inhibitor probability compared to those with 6-hydrazinonicotinate groups, as observed in tetrahydroacridine and cyclopenta[b]quinoline derivatives . Although direct data for 2-(3-Acetylphenyl)-4-fluorobenzoic acid is unavailable, structurally related fluorobenzoic acids show:
- Enhanced P-gp substrate transport probability with longer aliphatic chains, suggesting that lipophilic groups (e.g., acetyl) may further modulate efflux pump interactions .
- Derivatives with 4-fluorobenzoic acid groups are less rapidly eliminated than nicotinate analogs, indicating metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
